6-Amino-1-ethyl-3-propyluracil

Overview

Description

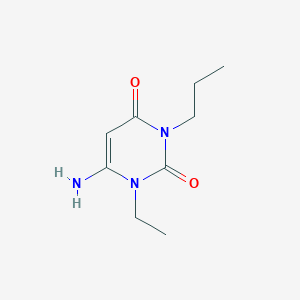

6-Amino-1-ethyl-3-propyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an amino group at the 6th position, an ethyl group at the 1st position, and a propyl group at the 3rd position of the uracil ring. Its molecular formula is C9H15N3O2, and it has a molecular weight of 197.23 g/mol .

Mechanism of Action

Target of Action

The primary target of 6-Amino-1-ethyl-3-propyluracil is the human adenosine A2B receptors . These receptors play a crucial role in the regulation of inflammation and immune responses.

Mode of Action

This compound interacts with its target, the human adenosine A2B receptors, by binding to these receptors with high affinity and selectivity

Biochemical Analysis

Cellular Effects

It is known to have high affinity and selectivity for the human adenosine A2B receptors , suggesting it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be an intermediate in the synthesis of a series of new substituted Xanthines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-ethyl-3-propyluracil can be achieved through various methods. One common approach involves the cyclization of ethyl cyanoacetate with urea derivatives under basic conditions. The reaction typically proceeds as follows:

Condensation Reaction: Ethyl cyanoacetate reacts with urea in the presence of a base such as sodium ethoxide to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the uracil ring structure.

Substitution: The amino, ethyl, and propyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-ethyl-3-propyluracil undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl groups in the uracil ring can be reduced to form dihydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Dihydro derivatives of the uracil ring.

Substitution: Various substituted uracil derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-1-ethyl-3-propyluracil has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a precursor for various chemical reactions.

Biology: Studied for its potential role in nucleic acid analogs and as a probe for enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

6-Amino-1-ethyl-3-methyluracil: Similar structure but with a methyl group instead of a propyl group.

6-Amino-1-propyl-3-methyluracil: Similar structure but with a propyl group at the 1st position and a methyl group at the 3rd position.

6-Amino-1-ethyl-3-butyluracil: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

6-Amino-1-ethyl-3-propyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, ethyl group, and propyl group on the uracil ring makes it a valuable compound for various applications in research and industry .

Biological Activity

Overview

6-Amino-1-ethyl-3-propyluracil (CAS Number: 72361-28-5) is a derivative of uracil, a pyrimidine nucleobase, characterized by the presence of an amino group at the sixth position, an ethyl group at the first position, and a propyl group at the third position of the uracil ring. Its molecular formula is C9H15N3O2, with a molecular weight of approximately 197.23 g/mol. This compound exhibits unique chemical and biological properties due to its specific substitution pattern, which may influence its therapeutic potential in various applications, particularly in medicinal chemistry and biochemistry.

This compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. Its mechanism of action primarily involves interactions with nucleic acids and proteins, potentially interfering with DNA and RNA synthesis. Additionally, it may inhibit enzymes involved in nucleotide metabolism, thereby exerting biological effects that warrant further investigation for therapeutic applications.

Antiviral and Anticancer Potential

Research indicates that uracil derivatives like this compound may exhibit antiviral and anticancer properties. The compound has been studied for its ability to interact with adenosine receptors and other biological pathways implicated in cell proliferation and immune responses. These interactions suggest potential uses in cancer therapy and as anti-inflammatory agents.

Table: Comparison of Biological Activity with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino group at position 6 | Potential antiviral and anticancer activity |

| Propylthiouracil | Thiouracil moiety | Primarily used in treating hyperthyroidism |

| Methylthiouracil | Methyl groups | Known for thyroid hormone regulation |

| 5-Fluorouracil | Fluorinated pyrimidine derivative | Widely used as an anticancer agent |

Case Studies

Several studies have investigated the biological activity of uracil derivatives, including this compound:

- Antiviral Activity : A study explored the interaction of uracil derivatives with viral RNA polymerases, suggesting that modifications at specific positions could enhance antiviral efficacy against RNA viruses.

- Cancer Research : Research indicated that compounds similar to this compound can inhibit tumor growth in vitro by disrupting nucleotide synthesis pathways critical for cancer cell proliferation.

- Enzyme Inhibition : Investigations into enzyme kinetics revealed that this compound could act as an inhibitor of certain enzymes involved in nucleotide metabolism, thereby impacting cellular processes related to growth and replication.

Properties

IUPAC Name |

6-amino-1-ethyl-3-propylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSQTTRYMSZAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=C(N(C1=O)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20981605 | |

| Record name | 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20981605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63981-31-7, 72361-28-5 | |

| Record name | 6-Amino-1-ethyl-3-propyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63981-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil, 6-amino-1-ethyl-3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 6-amino-3-ethyl-1-propyl- mixed with 6-amino-1-ethyl-3-propyluracil (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63981-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20981605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.